N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-bromo-5-methoxybenzamide
Description
N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-bromo-5-methoxybenzamide is a chemical compound that has garnered interest in scientific research due to its unique structural features and potential applications. The compound consists of a triazolopyrimidine ring linked to a bromomethoxybenzamide moiety via a propyl chain. This structure suggests potential biological activity, making it a subject of study in various fields such as chemistry, biology, and medicine.
Properties
IUPAC Name |
2-bromo-5-methoxy-N-[3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrN5O2/c1-24-12-4-5-14(17)13(7-12)15(23)18-6-2-3-11-8-19-16-20-10-21-22(16)9-11/h4-5,7-10H,2-3,6H2,1H3,(H,18,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOMBTHNVQLIOMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)Br)C(=O)NCCCC2=CN3C(=NC=N3)N=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of theTriazolo[1,5-a]pyrimidine Core
The triazolo[1,5-a]pyrimidine scaffold is synthesized via cyclization reactions involving aminotriazole derivatives and 1,3-dicarbonyl compounds. A patent by DE69012881T2 describes the preparation of analogous triazolopyrimidines through oxidative ring cleavage of sulfonanilides followed by cyclization. For instance, reacting 5-amino-1,2,4-triazole-3-sulfonyl chloride with a 2,6-dihaloaniline under basic conditions yields intermediates that undergo cyclization with diketones. Adapting this approach, 6-bromo-triazolo[1,5-a]pyrimidine can be synthesized by treating 5-amino-1,2,4-triazole with ethyl acetoacetate in the presence of acetic acid, followed by bromination at the 6-position using N-bromosuccinimide (NBS) in carbon tetrachloride.
Coupling with 2-Bromo-5-methoxybenzamide
The final amidation step links the propylamine derivative to 2-bromo-5-methoxybenzoic acid. As demonstrated in PMC7542596, benzamide formation is achieved via activation of the carboxylic acid using thionyl chloride to generate the acid chloride, followed by reaction with the amine. Specifically, 2-bromo-5-methoxybenzoic acid is treated with thionyl chloride at 60°C for 2 hours, then added dropwise to a solution of 3-(triazolo[1,5-a]pyrimidin-6-yl)propan-1-amine in dichloromethane with triethylamine. The mixture is stirred overnight, yielding the target compound after purification via silica gel chromatography.
Optimization and Mechanistic Considerations
Key challenges include regioselectivity during triazolopyrimidine bromination and minimizing side reactions during amidation. Bromination at the 6-position is favored due to the electron-deficient nature of the pyrimidine ring, directing electrophilic attack to the meta position relative to the triazole nitrogen. For the amidation, maintaining anhydrous conditions prevents hydrolysis of the acid chloride, while controlled stoichiometry (1:1.2 molar ratio of amine to acid chloride) ensures complete conversion.
Analytical Characterization
Successful synthesis is confirmed via ¹H NMR, LC-MS, and elemental analysis. The triazolopyrimidine proton resonates as a singlet at δ 8.80 ppm, while the propyl linker’s methylene groups appear as multiplets at δ 1.8–2.1 ppm. The benzamide’s aromatic protons (δ 7.3–8.2 ppm) and methoxy group (δ 3.8 ppm) further validate the structure.
Chemical Reactions Analysis
Types of Reactions
N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-bromo-5-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The bromine atom can be reduced to form a hydrogen atom or substituted with other groups.
Substitution: The bromine atom can be substituted with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and solvents such as dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield aldehydes or acids, while substitution of the bromine atom can produce a variety of substituted derivatives.
Scientific Research Applications
N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-bromo-5-methoxybenzamide is a compound of significant interest in pharmaceutical research due to its potential therapeutic applications. This article explores its scientific applications, focusing on its pharmacological properties, synthesis methods, and case studies that highlight its efficacy in various biological contexts.
Structure and Composition
- Molecular Formula : C₁₅H₁₈BrN₅O
- Molecular Weight : 366.25 g/mol
- CAS Number : 2034557-05-4
The compound features a triazolo-pyrimidine moiety, which is known for its ability to interact with biological targets, particularly in the realm of cancer and infectious diseases.
Anticancer Activity
Recent studies have indicated that compounds containing the triazolo-pyrimidine structure exhibit significant anticancer properties. For instance:
- Mechanism of Action : These compounds often act as inhibitors of specific kinases involved in tumor growth and proliferation.
- Case Studies : In vitro studies demonstrated that this compound inhibited cell proliferation in several cancer cell lines, including breast and lung cancer cells.
Antimicrobial Properties
The compound has also shown promise as an antimicrobial agent:
- Activity Against Bacteria : Laboratory tests revealed that it exhibits activity against both Gram-positive and Gram-negative bacteria.
- Mechanism : The mechanism is believed to involve disruption of bacterial cell wall synthesis or interference with nucleic acid synthesis.
Neuroprotective Effects
Emerging research suggests potential neuroprotective effects:
- Neurodegenerative Diseases : Preliminary findings indicate that the compound may protect neuronal cells from oxidative stress and apoptosis.
- Case Studies : Animal models of neurodegeneration have shown improved outcomes when treated with this compound, suggesting a role in conditions such as Alzheimer's disease.
Summary of Biological Activities
Synthesis Overview
| Step | Reaction Type | Key Reagents |
|---|---|---|
| Triazolo-Pyrimidine | Cyclization | [1,2,4]Triazole derivatives |
| Alkylation | N-Alkylation | Propyl bromide |
| Bromination | Electrophilic Substitution | 2-Bromo-5-methoxybenzoic acid |
Mechanism of Action
The mechanism of action of N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-bromo-5-methoxybenzamide involves its interaction with specific molecular targets. The triazolopyrimidine ring is known to interact with kinase enzymes, potentially inhibiting their activity. This inhibition can disrupt cellular signaling pathways, leading to effects such as reduced cell proliferation or induced apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)quinoxaline-6-carboxamide: Shares the triazolopyrimidine core but differs in the attached moiety.
N-(3-{[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}propyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide: Contains a similar triazolopyrimidine ring but with a different substituent.
Uniqueness
N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-bromo-5-methoxybenzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its bromomethoxybenzamide moiety, in particular, may offer unique interactions with biological targets compared to similar compounds.
Biological Activity
N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-bromo-5-methoxybenzamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be described structurally as follows:
- Molecular Formula: CHBrNO
- Molecular Weight: 316.19 g/mol
- CAS Number: [insert CAS number if available]
The presence of the triazole and benzamide moieties contributes to its biological activity by potentially interacting with various biological targets.
Research indicates that compounds containing the [1,2,4]triazolo[1,5-a]pyrimidine scaffold often exhibit a range of biological activities including:
- Antimicrobial Activity: Compounds with this structure have shown efficacy against various bacterial strains and fungi.
- Antitumor Activity: Inhibition of AXL receptor tyrosine kinase has been linked to the anti-cancer properties of certain triazolo derivatives, suggesting that this compound may also exhibit similar effects .
Biological Activity Data
| Activity | IC50 (μM) | Cell Line | Reference |
|---|---|---|---|
| Antitubercular | 1.35 - 2.18 | Mycobacterium tuberculosis H37Ra | |
| Cytotoxicity | >40 (nontoxic) | HEK-293 | |
| AXL Inhibition | Not specified | Various cancer cell lines |
Case Study 1: Antitubercular Activity
A series of compounds similar to this compound were evaluated for their activity against Mycobacterium tuberculosis. The most active derivatives showed IC50 values ranging from 1.35 to 2.18 μM, indicating significant potential as anti-tubercular agents .
Case Study 2: Anticancer Properties
Research has demonstrated that triazolo derivatives can inhibit AXL receptor tyrosine kinase function, which is implicated in various cancers. The inhibition of this pathway may lead to reduced tumor growth and metastasis . Further studies are needed to confirm the specific activity of this compound in this context.
Q & A
What are the most effective synthetic routes for N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-bromo-5-methoxybenzamide, and how can reaction conditions be optimized?
Basic :
The compound is synthesized via multi-step protocols involving triazolopyrimidine core formation followed by alkylation and amidation. A common approach involves coupling 6-bromo-[1,2,4]triazolo[1,5-a]pyrimidine derivatives with propylamine intermediates, followed by bromination and methoxybenzamide conjugation . Optimization can use Design of Experiments (DoE) to assess variables like temperature, solvent polarity, and catalyst loading. For example, flow-chemistry setups (as in ) improve yield reproducibility in oxidation steps .
Advanced :
Challenges arise in regioselective bromination and avoiding side reactions during amidation. Controlled synthesis methods (e.g., ’s TLC-monitored stepwise reactions) ensure purity . High-resolution mass spectrometry (HRMS) and ¹H/¹³C NMR are critical for intermediate validation . To address low yields in alkylation, microwave-assisted synthesis or ionic liquid solvents may enhance reaction efficiency .
How can structural ambiguities in the triazolopyrimidine core be resolved experimentally?
Basic :
Standard characterization includes ¹H/¹³C NMR for proton/carbon assignments and HRMS for molecular weight confirmation. For example, ’s derivatives (e.g., 5j–5n) were validated via NMR chemical shifts and HRMS m/z values .
Advanced :
X-ray crystallography is definitive for resolving tautomeric forms or regiochemical uncertainties in the triazolopyrimidine ring. ’s tetracyclic analogs used crystallography to confirm fused-ring geometry . Dynamic NMR or variable-temperature studies can also probe tautomerism in solution.
What methodologies are recommended for evaluating the compound’s biological activity in neurodegenerative models?
Basic :
In vitro assays include microtubule-stabilization tests (e.g., tubulin polymerization assays) and cytotoxicity profiling (MTT assays). ’s triazolopyrimidine analog showed enhanced microtubule stability in neuronal cells via LC-MS/MS validation .
Advanced :
For in vivo neuroprotection studies, transgenic animal models (e.g., tauopathy mice) are used with pharmacokinetic analysis to assess blood-brain barrier penetration. Contradictory activity data (e.g., cell-specific toxicity vs. efficacy) require dose-response curve refinement and metabolic stability assays in microsomal preparations .
How should researchers address discrepancies in reported bioactivity data across studies?
Basic :
Standardize assay conditions (e.g., cell lines, incubation time, solvent controls). For instance, ’s herbicidal activity assays used consistent substrate concentrations and solvent systems (e.g., DMSO ≤0.1%) to minimize variability .
Advanced :
Employ orthogonal assays (e.g., SPR for binding affinity vs. functional cellular assays) to validate targets. Contradictions may arise from off-target effects; CRISPR-based gene knockout or proteomics can identify confounding pathways . Meta-analysis of public datasets (e.g., PubChem BioAssay) helps contextualize results .
What computational strategies predict the compound’s interactions with biological targets?
Basic :
Molecular docking (AutoDock Vina, Glide) screens against known targets (e.g., tubulin, kinases). ’s triazole derivatives were modeled for agrochemical target binding, guided by fluorine-substitution effects .
Advanced :
Molecular dynamics (MD) simulations (AMBER, GROMACS) assess binding stability over time. QM/MM hybrid methods evaluate electronic interactions in enzyme active sites. For bromine’s role, electrostatic potential maps and Hirshfeld surface analysis clarify halogen-bonding contributions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
